

# Olfactory and sensory properties of (Z)-Non-2-en-1-ol

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## Compound of Interest

Compound Name: (Z)-Non-2-en-1-ol

Cat. No.: B045707

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An In-depth Technical Guide to the Olfactory and Sensory Properties of **(Z)-Non-2-en-1-ol**

## Abstract

**(Z)-Non-2-en-1-ol**, a monounsaturated fatty alcohol, is a significant contributor to the flavor and fragrance profiles of various food products and commercial goods.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its olfactory and sensory characteristics, supported by available quantitative data and detailed experimental methodologies for sensory analysis. It further explores the biochemical mechanisms underlying its perception through an examination of the canonical olfactory signaling pathway. This document is intended for researchers, scientists, and professionals in the fields of sensory science, food chemistry, and drug development to facilitate a deeper understanding of this compound's sensory impact.

## Chemical and Physical Properties

**(Z)-Non-2-en-1-ol**, also known as cis-2-Nonen-1-ol, is an organic compound classified as a fatty alcohol.<sup>[2]</sup> Its structural configuration, featuring a nine-carbon chain with a cis-configured double bond between the second and third carbons and a hydroxyl group at the first position, is critical to its distinct organoleptic properties.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **(Z)-Non-2-en-1-ol**

| Property          | Value                            | Source |
|-------------------|----------------------------------|--------|
| Molecular Formula | C <sub>9</sub> H <sub>18</sub> O | [1]    |
| Molecular Weight  | 142.24 g/mol                     | [1]    |
| CAS Number        | 41453-56-9                       | [3]    |
| Appearance        | Liquid                           | -      |
| Specific Gravity  | 0.841 to 0.847 @ 25°C            | [3]    |
| Refractive Index  | 1.447 to 1.453 @ 20°C            | [3]    |
| Boiling Point     | 96°C @ 10 mmHg                   | [1]    |
| Flash Point       | 95.00 °C (203.00 °F)             | [3]    |
| XLogP3-AA (est.)  | 3.00                             | [3]    |

## Olfactory and Sensory Profile

The sensory characteristics of **(Z)-Non-2-en-1-ol** are primarily defined by its "green" and "fatty" notes. It is widely used in the flavor and fragrance industry to impart specific nuances in a variety of products.[3]

## Odor Profile

The odor of **(Z)-Non-2-en-1-ol** is predominantly described as sweet, fatty, and melon-like.[3] These characteristics make it a valuable component for creating melon, cucumber, and tropical fruit flavor profiles.[3] Its aroma is also characterized as having waxy and green elements, contributing to fresh top notes in fragrance applications.[1]

## Taste Profile

When evaluated in a solution, the taste of **(Z)-Non-2-en-1-ol** mirrors its aromatic properties. A detailed description of its taste at a specific concentration is available, highlighting its complexity.

Table 2: Taste Description of **(Z)-Non-2-en-1-ol**

| Concentration (in water) | Taste Descriptors                       | Source |
|--------------------------|---|--------|
| 10.00 ppm                | Fatty, Rindy, Green,<br>Cucumber, Melon | [3]    |

## Trigeminal Sensations

The available literature does not specifically document trigeminal sensations (e.g., cooling, tingling, or pungency) associated with **(Z)-Non-2-en-1-ol**. The trigeminal system, which mediates sensations like the coolness of menthol or the burn of capsaicin, is activated by a wide array of chemical agents, often at higher concentrations than those required for olfactory perception.[4][5] While many volatile organic compounds can elicit trigeminal responses, specific data for **(Z)-Non-2-en-1-ol** is not provided in the searched documents.

## Experimental Protocols for Sensory Evaluation

The characterization of flavor and aroma compounds like **(Z)-Non-2-en-1-ol** relies on standardized sensory analysis methodologies. These protocols are designed to produce objective and reliable data from human panelists under controlled conditions.[6][7]

## Descriptive Analysis

Descriptive analysis is a key method used to identify and quantify the sensory attributes of a product.[7][8] This technique requires a small panel of trained assessors (typically 3-12 individuals) who can reliably describe and rate the intensity of specific characteristics such as "melon," "green," or "fatty." [6]

Methodology:

- **Panelist Training:** Assessors are trained to recognize and scale the intensity of relevant aroma and taste attributes using reference standards.
- **Sample Preparation:** The compound is diluted to a predetermined concentration (e.g., 10 ppm in water for taste evaluation) in a neutral solvent or base.[3] Samples are coded with random numbers to prevent bias.[6]

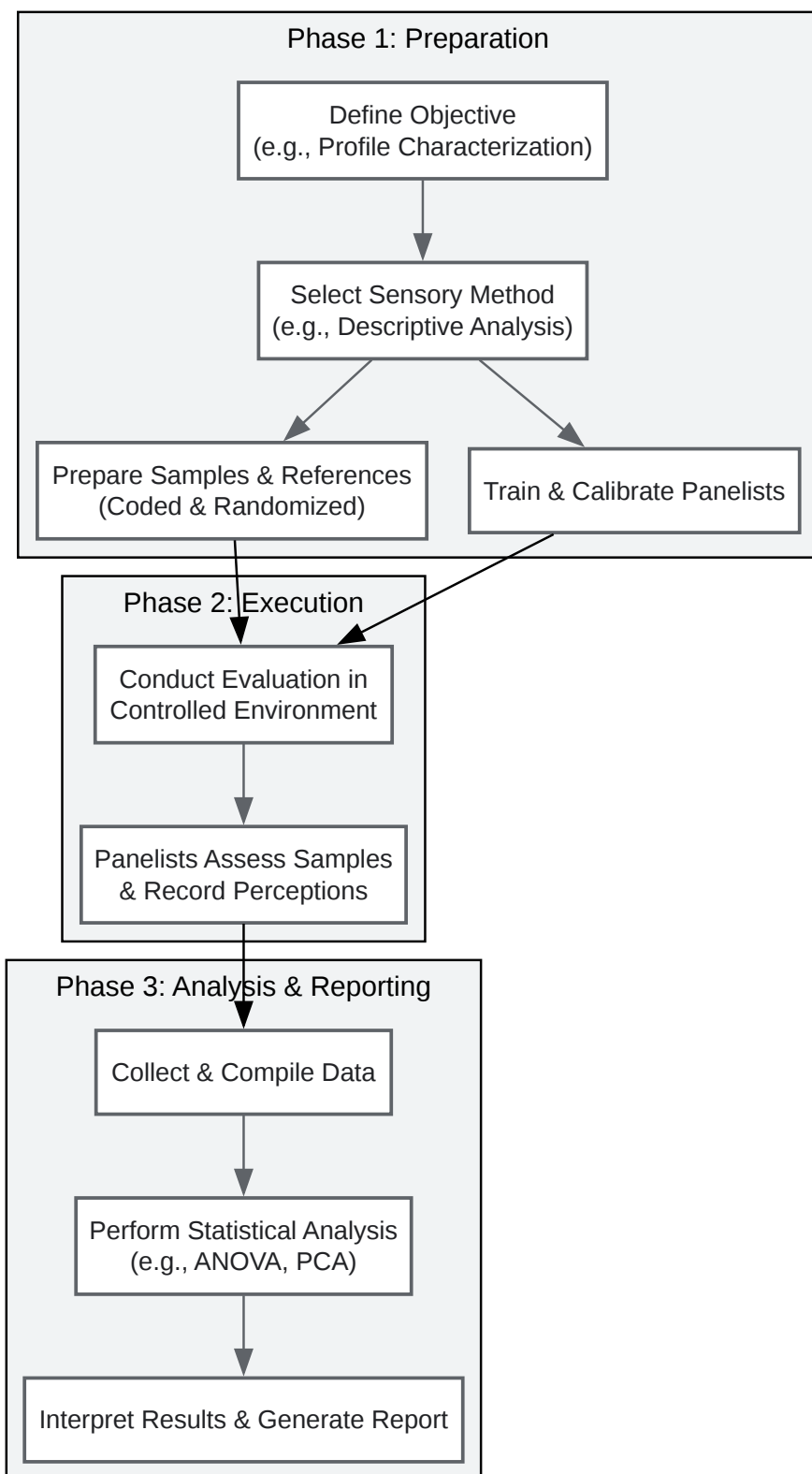
- **Evaluation Environment:** Testing is conducted in a sensory laboratory with controlled lighting, temperature, and minimal distractions to ensure valid results.[6][7]
- **Data Collection:** Panelists evaluate the samples and rate the intensity of each descriptor on a numerical scale.
- **Statistical Analysis:** The collected data is statistically analyzed to generate a comprehensive sensory profile of the compound.[8]

## Difference Testing (Triangle Test)

Difference tests are employed to determine if a perceptible sensory difference exists between two samples.[6][7] The triangle test is a common format for this purpose.

Methodology:

- **Sample Presentation:** Assessors are presented with three coded samples, two of which are identical and one is different.
- **Task:** The panelist's task is to identify the "odd" or different sample.[7]
- **Application:** This method is useful for quality control, assessing the impact of ingredient substitutions, or changes in processing.[6]



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Caption: General workflow for sensory analysis experiments.

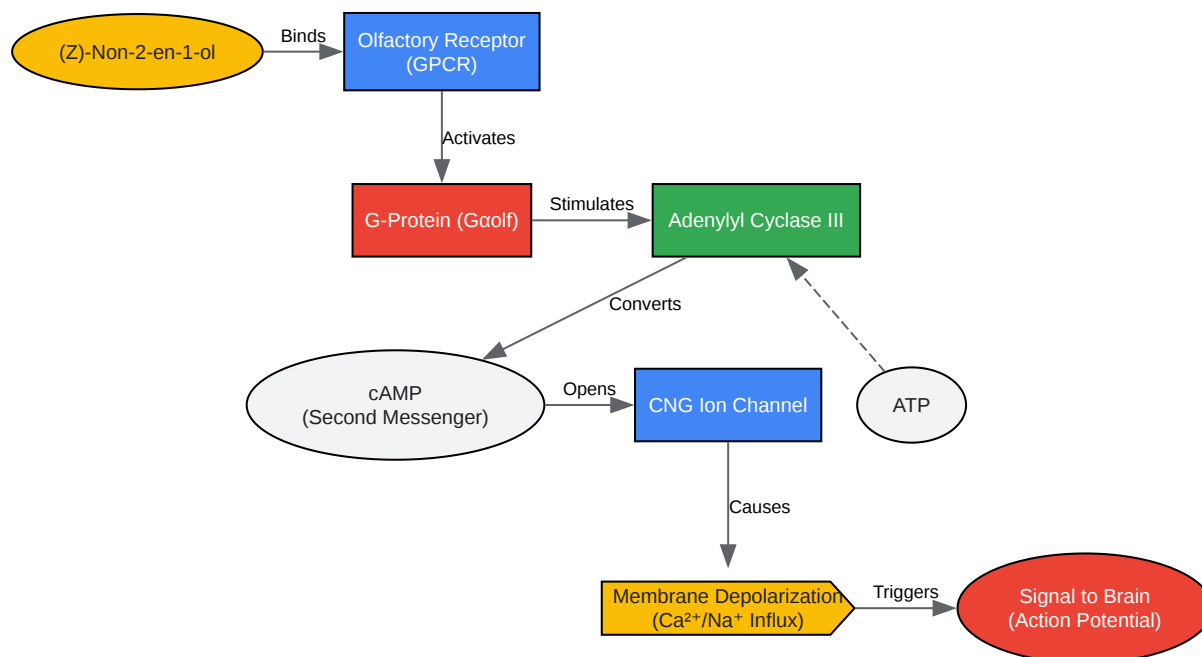
# Biochemical Mechanisms of Olfactory Perception

The perception of volatile compounds like **(Z)-Non-2-en-1-ol** begins with a complex signal transduction cascade within the olfactory epithelium.<sup>[9]</sup> This process converts a chemical signal into an electrical signal that is interpreted by the brain.

## The Olfactory Signal Transduction Pathway

The canonical olfactory signaling pathway is a G-protein-coupled receptor (GPCR) cascade.<sup>[10][11]</sup>

- **Odorant Binding:** Volatile molecules, such as **(Z)-Non-2-en-1-ol**, are inhaled and dissolve in the mucus layer of the olfactory epithelium. They then bind to specific Olfactory Receptors (ORs) located on the cilia of Olfactory Sensory Neurons (OSNs).<sup>[12]</sup>
- **G-Protein Activation:** This binding event activates an associated olfactory-specific G-protein ( $G_{\alpha olf}$ ).<sup>[10][12]</sup>
- **Adenylyl Cyclase Stimulation:** The activated  $G_{\alpha olf}$  stimulates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).<sup>[10]</sup>
- **Ion Channel Opening:** The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) cation channels.<sup>[10]</sup>
- **Depolarization:** The influx of cations, primarily  $Ca^{2+}$  and  $Na^{+}$ , through the CNG channels leads to the depolarization of the OSN membrane.<sup>[12]</sup> This depolarization is further amplified by the opening of  $Ca^{2+}$ -activated chloride channels.<sup>[10]</sup>
- **Action Potential Generation:** If the depolarization reaches a sufficient threshold, it generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is further processed.<sup>[12]</sup>



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